![molecular formula C13H36Sn4 B14376046 [(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) CAS No. 89748-40-3](/img/structure/B14376046.png)
[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) is an organotin compound characterized by its unique structure, which includes multiple tin atoms. Organotin compounds are known for their applications in organic synthesis and materials science due to their reactivity and ability to form stable complexes .
Preparation Methods
The synthesis of [(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) typically involves the reaction of trimethyltin chloride with a suitable methylene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compounds. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity .
Chemical Reactions Analysis
[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides, which are useful in various industrial applications.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Scientific Research Applications
[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds have been studied for their potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing into the use of organotin compounds in drug development, particularly for their potential anticancer properties.
Industry: It is used in the production of polymers and as a stabilizer in PVC manufacturing.
Mechanism of Action
The mechanism of action of [(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) involves its ability to form stable complexes with various substrates. The tin atoms in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis in organic synthesis or interaction with biological molecules in medicinal chemistry .
Comparison with Similar Compounds
[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) can be compared with other organotin compounds such as:
Trimethyltin chloride: A simpler organotin compound used in similar applications but with different reactivity.
Tributyltin oxide: Known for its use as a biocide and in antifouling paints, but with significant environmental concerns.
Tetramethyltin: Used in the semiconductor industry for the deposition of tin-containing films. The uniqueness of [(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane) lies in its multiple tin centers, which provide enhanced reactivity and versatility in various applications
Properties
CAS No. |
89748-40-3 |
|---|---|
Molecular Formula |
C13H36Sn4 |
Molecular Weight |
667.3 g/mol |
IUPAC Name |
trimethyl-[[methyl-bis(trimethylstannylmethyl)stannyl]methyl]stannane |
InChI |
InChI=1S/10CH3.3CH2.4Sn/h10*1H3;3*1H2;;;; |
InChI Key |
DMZPXPXDBDBWCR-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C[Sn](C)(C[Sn](C)(C)C)C[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile](/img/structure/B14375968.png)
![5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14375973.png)

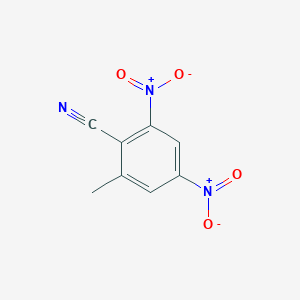
![2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14375980.png)
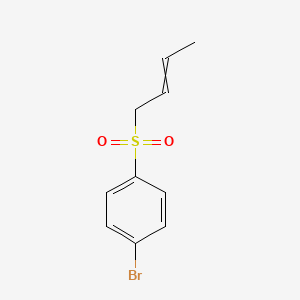
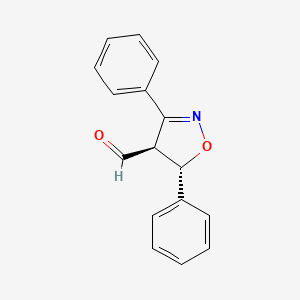
![N-{2-[4-(Morpholine-4-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14375995.png)
![Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]-](/img/structure/B14376003.png)
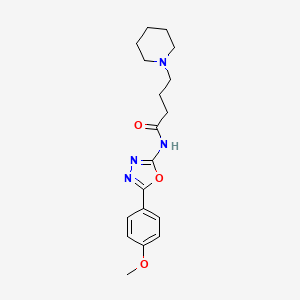
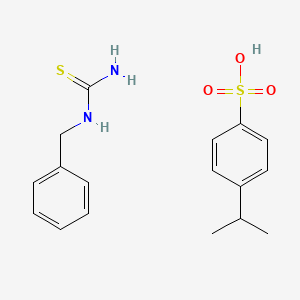
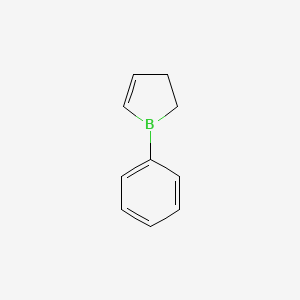
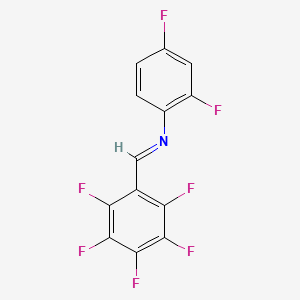
![1-Fluorobicyclo[3.2.2]non-6-ene](/img/structure/B14376054.png)
